Ethyl 9h-fluoren-2-ylcarbamate

Description

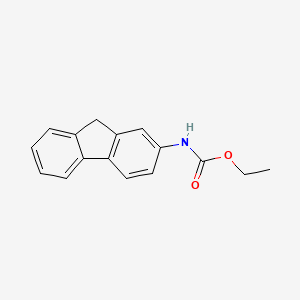

Ethyl 9H-fluoren-2-ylcarbamate is a carbamate derivative featuring a fluorene backbone substituted at the 2-position with an ethyl carbamate group. The fluorene moiety, a bicyclic aromatic hydrocarbon, confers rigidity and planar geometry, while the carbamate group (-O-CO-NH₂) introduces polar functionality. This structural combination makes the compound relevant in medicinal chemistry, particularly as a building block for drug development or as a protective group in peptide synthesis .

Properties

CAS No. |

1785-15-5 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

ethyl N-(9H-fluoren-2-yl)carbamate |

InChI |

InChI=1S/C16H15NO2/c1-2-19-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18) |

InChI Key |

IYDQGWFEMQZKDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9h-fluoren-2-ylcarbamate can be synthesized through a Steglich esterification reaction. This method involves the reaction of 9H-fluoren-2-ylcarbamic acid with ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of environmentally friendly solvents and reagents can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9h-fluoren-2-ylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 9H-fluoren-2-ylcarbamic acid and ethanol.

Oxidation: Oxidative reactions can convert the fluorene moiety into fluorenone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Hydrolysis: 9H-fluoren-2-ylcarbamic acid and ethanol.

Oxidation: Fluorenone derivatives.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 9h-fluoren-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 9h-fluoren-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate functional group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Functional Comparison of Fluorenyl Carbamates

Key Observations:

- Substituent Effects: The position and nature of substituents significantly influence biological activity. For example, the 7-amino group in Ethyl N-(7-amino-9H-fluoren-2-yl)carbamate may enhance solubility and target binding compared to non-amino analogs .

- Backbone Rigidity : Fluorenyl carbamates exhibit greater structural rigidity than pyridopyrazine-based analogs (e.g., NSC 370147), which may affect pharmacokinetic properties like membrane permeability .

Key Observations:

- Carbamate Formation : Fluorenyl carbamates are typically synthesized via reactions with 9-fluorenylmethyl chloroformate (Fmoc-Cl), achieving moderate-to-high yields (74–77%) under optimized conditions .

- Functional Group Interconversion : Post-synthetic modifications, such as nitro-to-amine reduction (e.g., compound 10), are critical for diversifying applications in drug discovery .

Biological Activity

Ethyl 9H-fluoren-2-ylcarbamate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features a fluorenyl moiety linked to a carbamate functional group, which contributes to its unique electronic properties and reactivity. The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. Notably, derivatives of fluorenyl carbamates have shown effectiveness against multidrug-resistant microorganisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly in the fight against resistant strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can undergo hydrolysis, releasing active intermediates that may influence various signaling pathways.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : It can disrupt microbial membranes, leading to cell lysis.

- Biofilm Formation Inhibition : this compound has been shown to reduce biofilm formation in pathogenic bacteria.

Case Studies

Case Study 1: Efficacy Against Multidrug-resistant Strains

A study conducted by researchers evaluated the efficacy of this compound against multidrug-resistant Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models, suggesting its potential for treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Properties

In another investigation, this compound was assessed for its anti-inflammatory effects. The compound exhibited the ability to inhibit leukocyte activity and reduce pro-inflammatory cytokine production, indicating potential applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 9H-fluoren-2-ylcarbamate in academic settings?

- Methodology : The synthesis typically involves carbamate formation via reaction of a fluorenyl alcohol derivative with an isocyanate or chloroformate. For example, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is widely used, where the fluorenylmethanol group acts as a protecting agent. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) may be employed to activate carboxylic acid intermediates. Purification often involves column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete conversion. Protect intermediates from light and moisture to prevent decomposition.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm the presence of the fluorenyl moiety (aromatic protons at δ 7.2–7.8 ppm) and the carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming stereochemistry .

- Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to address ambiguities.

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- GHS Classifications : Acute toxicity (oral, dermal) and respiratory irritation require PPE (gloves, lab coat, respirator) and fume hood use .

- Spill Management : Avoid dust generation; use inert absorbents for solid spills.

- Documentation : Maintain SDS sheets and conduct risk assessments prior to experimental work .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodology :

- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (U) and occupancy for disordered solvent molecules .

- Validation Tools : Check for outliers using R-factors and CIF validation reports. Compare with analogous structures in the Cambridge Structural Database (CSD).

- Case Study : In a study of a fluorenyl carbamate propan-2-ol solvate, disorder in solvent molecules was resolved by partial occupancy refinement and hydrogen-bonding analysis .

Q. What computational approaches predict solvent interactions and stability of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation in green solvents (e.g., ethyl lactate) using forcefields like OPLS-AA. Analyze hydrogen-bonding networks and diffusion coefficients .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites prone to hydrolysis or oxidation.

Q. How should researchers address contradictory stability data under varying pH conditions?

- Methodology :

- Controlled Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf life.

- Multi-Technique Validation : Combine UV-Vis, NMR, and MS to identify degradation products. For example, hydrolysis of the carbamate group may yield fluorenylmethanol and CO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.